molecular formula C8H10N2O B057915 N-(4-methylpyridin-2-yl)acetamide CAS No. 5327-32-2

N-(4-methylpyridin-2-yl)acetamide

Cat. No. B057915
CAS RN: 5327-32-2
M. Wt: 150.18 g/mol
InChI Key: QGZHGSGLCZEGHA-UHFFFAOYSA-N
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Description

“N-(4-methylpyridin-2-yl)acetamide” is an organic compound with the molecular formula C8H10N2O . It contains an acetamide group and a 4-methyl-2-pyridinyl group . The compound is a solid and its SMILES string is CC(=O)Nc1cc©ccn1 .


Molecular Structure Analysis

The molecular weight of “N-(4-methylpyridin-2-yl)acetamide” is 150.18 . Its InChI key is QGZHGSGLCZEGHA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-(4-methylpyridin-2-yl)acetamide” is a solid . Its density is predicted to be 1.137 g/cm3 . The boiling point is predicted to be 343.1°C . The melting point is reported to be between 90-94°C .

Scientific Research Applications

  • Antitumor, Antiviral, and Anticonvulsant Activity

    • Field : Medical and Pharmaceutical Research
    • Application : N-(4-Aminopyridin-2-yl)acetamide, a similar compound, has been studied for its antitumor, antiviral, and anticonvulsant activity.
    • Method : The exact methods of application or experimental procedures are not specified in the source.
    • Results : The outcomes of these studies are not provided in the source.
  • Modulator of Ion Channels and Neurotransmitter Receptors

    • Field : Neurological Research
    • Application : N-(4-Aminopyridin-2-yl)acetamide has also been investigated for its potential as a modulator of ion channels and neurotransmitter receptors.
    • Method : The exact methods of application or experimental procedures are not specified in the source.
    • Results : The outcomes of these studies are not provided in the source.
  • Organic Synthesis Intermediate

    • Field : Organic Chemistry
    • Application : “N-(4-methylpyridin-2-yl)acetamide” can be used as an intermediate in organic synthesis .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The outcomes of these studies are not provided in the source .
  • Potential Drug Synthesis

    • Field : Pharmaceutical Industry
    • Application : “N-(4-Aminopyridin-2-yl)acetamide”, a similar compound, could be used as a starting material for the synthesis of new drugs with improved pharmacological properties.
    • Method : The specific methods of application or experimental procedures are not specified in the source.
    • Results : The outcomes of these studies are not provided in the source.
  • Antibacterial Efficacy

    • Field : Medical and Pharmaceutical Research
    • Application : “N-(4-methylpyridin-2-yl)thiophene-2-carboxamide” analogues have been studied for their antibacterial efficacy against extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli) .
    • Method : A blood sample was obtained from a suspected septicemia patient and processed in the Bactec Alert system. The isolate’s identification and antibacterial profile were determined using the VITEK 2® compact system .
    • Results : The outcomes of these studies are not provided in the source .
  • Chemical Research
    • Field : Chemical Research
    • Application : “N-(4-methylpyridin-2-yl)acetamide” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The outcomes of these studies are not provided in the source .

Safety And Hazards

“N-(4-methylpyridin-2-yl)acetamide” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS classification . It has hazard statements H302 - H319 . Precautionary statements include P305 + P351 + P338 .

Future Directions

“N-(4-methylpyridin-2-yl)acetamide” can be used as an intermediate in organic synthesis . In the pharmaceutical field, it could potentially be used in the synthesis of new drug molecules .

properties

IUPAC Name

N-(4-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-3-4-9-8(5-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZHGSGLCZEGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277644
Record name 2-Acetylamino-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpyridin-2-yl)acetamide

CAS RN

5327-32-2
Record name N-(4-Methyl-2-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5327-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 3314
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Record name 5327-32-2
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Record name 2-Acetylamino-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Methyl-2-pyridyl)acetamide
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Synthesis routes and methods I

Procedure details

2-Amino4-methylpyridine (99.0 g, 91.5 mmol) in acetic anhydride (250 mL) was warmed to 70° C. for two h. The mixture was cooled to room temperature and diethyl ether (100 mL) added. The product crystallized as white needle crystals. Filtering and drying in vacuo afforded N-(4-methyl-pyridin-2-yl)-acetamide (130 g, 95%).
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-4-methylpyridine (20 g) in acetic acid (80 ml) was added acetic anhydride and the resulting solution was refluxed for 3 h. The solution was concentrated in vacuo and the solid obtained was triturated with about 50 ml of water and carefully neutralised with solid sodium bicarbonate. The solid was filtered, washed with water and dried under vacuum to give the crude title compound as a white solid (20 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
D Liang, LX Gao, Y Gao, J Xu, W Wang - … Section E: Structure …, 2008 - scripts.iucr.org
The non-H atoms of the title molecule, C14H16N4OS, are coplanar, with an rms deviation of 0.039 Å. The dihedral angle between the two aromatic rings is 2.4 (2). An intramolecular C—…
Number of citations: 2 scripts.iucr.org
AI Smolentsev - Acta Crystallographica Section C: Structural …, 2017 - scripts.iucr.org
Functionalized acid amides are widely used in biology, medicine, environmental chemistry and many other areas. Among them, pyridine-substituted amides, in particular N-(pyridin-2-yl)…
Number of citations: 7 scripts.iucr.org
Y Li, S Huang, J Li, J Li, X Ji, J Liu, L Chen… - Organic & …, 2020 - pubs.rsc.org
Under catalyst-free conditions, an efficient method to synthesize 2-pyridinylamides has been developed, and the protocol uses inexpensive and readily available 2-fluoropyridine and …
Number of citations: 1 pubs.rsc.org
N Kulabaş, ÖB Özakpınar, D Özsavcı… - Marmara …, 2017 - dergipark.org.tr
In this study, thiourea derivatives [1-4] were synthesized by using 2-amino-4-substituted pyridine compounds and these compounds have been used as the starting materials for …
Number of citations: 33 dergipark.org.tr
DI Ugwu, UC Okoro, H Ahmad - PloS one, 2017 - journals.plos.org
New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship | PLOS ONE Skip to main content …
Number of citations: 13 journals.plos.org
D Sriram, P Yogeeswari, P Senthilkumar… - Chemical biology & …, 2010 - Wiley Online Library
Twenty four novel 2‐[3‐(4‐bromo‐2‐fluorobenzyl)‐4‐oxo‐3,4‐dihydro‐1‐phthalazinyl]acetic acid amides were synthesized from phthalic anhydride and were subjected to in vitro and in …
Number of citations: 45 onlinelibrary.wiley.com
Q Ma, S Robert - Physiologia plantarum, 2014 - Wiley Online Library
The plant hormone auxin regulates virtually every aspect of plant growth and development and unraveling its molecular and cellular modes of action is fundamental for plant biology …
Number of citations: 41 onlinelibrary.wiley.com
X Li, J Han, S Bujaranipalli, J He, EY Kim, H Kim… - European Journal of …, 2022 - Elsevier
The neurofibrillary tangles (NFTs) formed from hyperphosphorylation of tau protein are closely associated with Alzheimer's disease (AD). O-GlcNAcylation of tau can negatively regulate …
Number of citations: 9 www.sciencedirect.com
M Nazir, MA Abbasi, SZ Siddiqui, KM Khan, U Salar… - Bioorganic …, 2018 - Elsevier
Current study is based on the sequential conversion of indolyl butanoic acid (1) into ethyl indolyl butanoate (2), indolyl butanohydrazide (3), and 1,3,4-oxadiazole-2-thiol analogs (4) by …
Number of citations: 51 www.sciencedirect.com
B Trzewik, D Cież, M Hodorowicz, K Stadnicka - Synthesis, 2008 - thieme-connect.com
New, stable α-amido-α-aminonitrones were obtained in good yields from 3-oxobutyric acid N-pyridin-2-ylamides and nitrosobenzene. The α-amido-α-aminonitrones were then used as …
Number of citations: 9 www.thieme-connect.com

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